molecular formula C9H8BrN3 B3273574 4-bromo-1-phenyl-1H-pyrazol-5-amine CAS No. 5900-00-5

4-bromo-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3273574
CAS No.: 5900-00-5
M. Wt: 238.08 g/mol
InChI Key: VIFCFRDZUNAODA-UHFFFAOYSA-N
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Description

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 2845-78-5 . It has a molecular weight of 238.09 . The compound is stored in a dark place, sealed in dry, at 2-8°C . It is a solid in physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .


Molecular Structure Analysis

The Inchi Code of 4-bromo-3-phenyl-1H-pyrazol-5-amine is 1S/C9H8BrN3/c10-7-8 (12-13-9 (7)11)6-4-2-1-3-5-6/h1-5H, (H3,11,12,13) . The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have diverse and valuable synthetical, biological, and photophysical properties .


Physical and Chemical Properties Analysis

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a solid . It is stored in a dark place, sealed in dry, at 2-8°C . The compound has a molecular weight of 238.09 .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Pyrazole derivatives, including compounds structurally related to 4-bromo-1-phenyl-1H-pyrazol-5-amine, are highlighted for their versatility as building blocks in the synthesis of heterocycles. These compounds serve as crucial intermediates for generating various classes of heterocyclic compounds due to their reactive sites which allow for nucleophilic attacks and cycloadditions. Recent reviews have documented the progress in synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, and pyranopyrimidines, emphasizing the unique reactivity of such derivatives under mild reaction conditions, which leads to the formation of diverse cynomethylene dyes and other heterocyclic frameworks (Gomaa & Ali, 2020; Parmar, Vala, & Patel, 2023).

Medicinal Chemistry

Pyrazoline derivatives, akin to this compound, have been extensively studied for their potential therapeutic applications. These compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. A significant amount of research has focused on developing new anticancer agents by synthesizing pyrazoline derivatives, leveraging their capacity to inhibit various cancer cell lines. The structural versatility of pyrazolines allows for the optimization of their pharmacological profiles, making them promising candidates for drug development (Ray et al., 2022).

Environmental Science

The removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies is a growing concern in environmental science. Recent advancements suggest that amine-functionalized sorbents, which could be derived from or related to pyrazole chemistry, offer effective solutions for PFAS remediation. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific morphological characteristics to efficiently adsorb PFAS from water, providing a promising approach for treating contaminated municipal water and wastewater (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Mechanism of Action

Target of Action

For instance, some pyrazoles have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It is known that pyrazole derivatives can act as inhibitors of certain enzymes . They may bind to the active site of these enzymes, preventing the enzymes from catalyzing their respective reactions.

Biochemical Pathways

Given that some pyrazoles can inhibit liver alcohol dehydrogenase , it is plausible that this compound could impact pathways involving this enzyme, such as alcohol metabolism.

Result of Action

Given its potential role as an enzyme inhibitor , it could potentially alter cellular processes that depend on the targeted enzyme.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-bromo-1-phenyl-1H-pyrazol-5-amine interacts with its targets and exerts its effects .

Safety and Hazards

The compound has a hazard classification of Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Pyrazole derivatives are of immense significance due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

4-bromo-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFCFRDZUNAODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294221
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-00-5
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5900-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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